molecular formula C11H18 B1670829 (E)-4,8-Dimethyl-1,3,7-nonatriene CAS No. 51911-82-1

(E)-4,8-Dimethyl-1,3,7-nonatriene

Cat. No. B1670829
CAS RN: 51911-82-1
M. Wt: 150.26 g/mol
InChI Key: LUKZREJJLWEWQM-YRNVUSSQSA-N
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Description

“(E)-4,8-Dimethyl-1,3,7-nonatriene” is a chemical compound with the molecular formula C11H18 . It is also known by other names such as (E)-4,8-Dimethylnona-1,3,7-triene and (3 E)-4,8-dimethyl-1,3,7-nonatriene .


Molecular Structure Analysis

The molecular structure of “(E)-4,8-Dimethyl-1,3,7-nonatriene” is available as a 2D Mol file . The compound has a molecular weight of 150.2606 .


Physical And Chemical Properties Analysis

“(E)-4,8-Dimethyl-1,3,7-nonatriene” has a molecular weight of 150.2606 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others can be found in the ChemSpider database .

Scientific Research Applications

1. Plant Defense and Herbivore Attraction

(E)-4,8-Dimethyl-1,3,7-nonatriene plays a significant role in plant defense mechanisms. For instance, cucumber (Cucumis sativus L.) and lima bean (Phaseolus lunatus L.) produce this compound in response to herbivory. It is formed through the action of sesquiterpene synthase catalyzing the formation of (3S)-(E)-nerolidol from farnesyl diphosphate. This enzymatic activity is induced by feeding of the two-spotted spider mite (Tetranychus urticae Koch), but not by mechanical wounding. The compound acts as an important signaling molecule to attract carnivorous enemies of the herbivores, thus playing a regulatory role in plant indirect defense mechanisms (Bouwmeester et al., 1999).

2. Role in Natural Products and Essential Oils

(E)-4,8-Dimethyl-1,3,7-nonatriene has been identified in natural products and essential oils. For instance, it was isolated from the essential oil of Elettaria cardamomum Maton var. miniscula Burkhill (Zingiberaceae) (Maurer, Hauser, & Froidevaux, 1986). Its presence in such oils highlights its significance in flavor and fragrance industries.

3. Floral and Leaf Volatiles

This compound is also present in the volatiles emitted by various plants. For instance, analyses of volatiles emitted from artificially damaged leaves of Magnolia and Liriodendron taxa revealed the presence of (E)-4,8-dimethyl-1,3,7-nonatriene. It was found to be emitted in response to leaf damage and also as a floral volatile in several Magnolia species (Azuma et al., 1997).

4. Interaction with Insect Behavior

(E)-4,8-Dimethyl-1,3,7-nonatriene affects the behavior of various insects. For instance, it is one of the compounds that attract the parasitic wasp Cotesia sesamiae, which is used as a biological control agent against crop pests. This compound, along with others, elicits behavioral responses from the parasitoid when tested individually at a natural dose (Tamiru et al., 2015).

Safety And Hazards

There is limited information available on the safety and hazards of “(E)-4,8-Dimethyl-1,3,7-nonatriene”. For detailed safety data sheets, please refer to appropriate resources .

Future Directions

The future directions of research on “(E)-4,8-Dimethyl-1,3,7-nonatriene” could involve further exploration of its role in plant defense mechanisms and its potential use in pest control .

properties

IUPAC Name

(3E)-4,8-dimethylnona-1,3,7-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18/c1-5-7-11(4)9-6-8-10(2)3/h5,7-8H,1,6,9H2,2-4H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKZREJJLWEWQM-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/C=C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068685, DTXSID201304588
Record name 1,3,7-Nonatriene, 4,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name E-4,8-Dimethyl-1,3,7-nonatriene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4,8-Dimethyl-1,3,7-nonatriene

CAS RN

19945-61-0, 51911-82-1
Record name E-4,8-Dimethyl-1,3,7-nonatriene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19945-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,7-Nonatriene, 4,8-dimethyl-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019945610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,7-Nonatriene, 4,8-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,7-Nonatriene, 4,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name E-4,8-Dimethyl-1,3,7-nonatriene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,8-dimethylnona-1,3,7-triene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.264
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (E)-4,8-Dimethyl-1,3,7-nonatriene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035792
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,570
Citations
AL Knight, DM Light, RM Trimble - Environmental Entomology, 2011 - academic.oup.com
Laboratory and field studies were conducted to measure the responses of adult codling moth, Cydia pomonella (L.), to several plant volatiles presented alone and in combination with …
Number of citations: 68 academic.oup.com
H Azuma, LB Thien, M Toyota, Y Asakawa… - Journal of Chemical …, 1997 - Springer
Analyses of volatiles emitted from artificially damaged leaves attached to branches of seven Magnolia taxa revealed the presence of (Z)-3-hexenyl acetate, (Z)-3-hexenol (the green …
Number of citations: 39 idp.springer.com
B Maurer, A Hauser, JC Froidevaux - Tetrahedron letters, 1986 - Elsevier
The identification of two new natural products, (E)-4,8-dimethyl-1,3,7-nonatriene 1 and (E,E)-4,8,12-trimethyl-1,3,7,11-tridecatetraene 3 is reported. These unusual C 11 and C 16 …
Number of citations: 48 www.sciencedirect.com
AL Knight, DM Light - Environmental entomology, 2012 - academic.oup.com
Traps baited with ethyl (E,Z)-2,4-decadienoate (pear ester) or (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) in two- or three-way combinations with the sex pheromone (E,E)-8,10-…
Number of citations: 35 academic.oup.com
J Degenhardt, J Gershenzon - Planta, 2000 - Springer
Upon herbivore attack, maize (Zea mays L.) emits a mixture of volatile compounds that attracts herbivore enemies to the plant. One of the major components of this mixture is an unusual …
Number of citations: 155 idp.springer.com
Y Jiang, Z Zhang, S Li, D Cui - Chinese Journal of Chemistry, 2022 - Wiley Online Library
Comprehensive Summary Coordination polymerization of renewable (E)‐4,8‐dimethyl‐1,3,7‐nonatriene (DMNT) has been performed using pyridyl‐methylene‐ fluorenyl scandium …
Number of citations: 4 onlinelibrary.wiley.com
DH Cha, S Nojima, SP Hesler, A Zhang… - Journal of chemical …, 2008 - Springer
Solid-phase microextraction (SPME) and gas chromatography coupled with electroantennographic detection (GC-EAD) were used to identify volatile compounds from shoots of …
Number of citations: 113 idp.springer.com
SB Suby, P Kumar, RK Sharma, A Kundu… - Pesticide Research …, 2018 - indianjournals.com
A dynamic volatile collection system enabling sampling of volatiles from ten maize genotypes simultaneously under continuous air flow is reported. Analysis of the volatiles revealed that …
Number of citations: 2 www.indianjournals.com
J Takabayashi, M Dicke, MA Posthumus - Phytochemistry, 1991 - Elsevier
Headspace analyses of uninfested Lima bean (Phaseolus lunatus) leaves show an absence of or only trace amounts of the terpenoids (E)-β-ocimene and (E)-4,8-dimethyl-1,3,7-…
Number of citations: 73 www.sciencedirect.com
R Wegener, S Schulz - Tetrahedron, 2002 - Elsevier
Egg deposition of the elm leaf beetle Xanthogaleruca luteola on the leaves of the field elm causes the emission of volatiles attracting the parasitoid Oomyzus gallerucae. The present …
Number of citations: 26 www.sciencedirect.com

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